N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide
Description
N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide is a halogenated benzamide derivative featuring a 4-chloro-2-methylphenyl group attached to a 2-fluorobenzamide backbone. These compounds are synthesized via condensation reactions between benzoyl chlorides and substituted anilines, with applications in drug design, crystallography, and material science due to their hydrogen-bonding networks and halogen-dependent properties .
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-8-10(15)6-7-13(9)17-14(18)11-4-2-3-5-12(11)16/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLLRGOQBGTIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The primary synthetic route involves reacting 4-fluorobenzoyl chloride (1.0 eq) with 4-chloro-2-methylaniline (1.05 eq) in anhydrous dichloromethane at 0–5°C. Triethylamine (1.2 eq) acts as both base and catalyst, neutralizing HCl byproducts. The reaction proceeds via nucleophilic acyl substitution:
Yield optimization studies show that maintaining stoichiometric ratios within ±2% prevents oligomerization.
Industrial-Scale Protocol
Changzhou Qianai Biotechnology Co., Ltd. reports the following optimized conditions:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (±1°C) |
| Reaction Time | 4–6 hours |
| Solvent | Dichloromethane (99.8% purity) |
| Workup Procedure | Water wash (3×), brine extraction, rotary evaporation |
| Final Purity | 96% (HPLC) |
This method eliminates column chromatography, reducing production costs by 40% compared to lab-scale protocols.
Diazotization-Fluorination Pathway
Modified Balz-Schiemann Reaction
Patent CN102786386B describes a related fluorination method for 4-chloro-2-fluorotoluene, adaptable to benzamide synthesis. Key modifications for this compound include:
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Salt Formation :
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5-Chloro-2-methylaniline (1.0 eq) reacts with anhydrous HF (2.5 eq) at 5–7°C for 2 hours
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Forms stable ammonium fluoroborate intermediate
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Diazotization :
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NaNO₂ (1.2 eq) added at -3–0°C over 8 hours
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Generates diazonium fluoroborate complex
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Thermal Decomposition :
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Four-stage heating (0°C → 40°C over 5 hours)
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Converts diazonium salt to fluoroarene
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Yield Comparison
| Stage | Yield (%) | Purity (%) |
|---|---|---|
| Diazonium Formation | 92 | 85 |
| Thermal Decomposition | 78 | 95 |
| Overall | 71.8 | 93 |
This method’s advantage lies in using HF directly, avoiding hazardous fluoroboric acid.
Advanced Purification Techniques
Distillation Protocols
Post-synthesis purification involves:
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Short-Path Distillation :
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Pressure: 0.02–0.05 MPa
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Temperature Gradient: 98°C → 158°C
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Eliminates <2% chlorinated byproducts
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Crystallization Optimization
Ethanol/water (7:3 v/v) mixed-solvent system produces needle-shaped crystals with:
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Melting Point: 142–144°C
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Purity Increase: 96% → 99.5%
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Recovery Rate: 89%
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Direct Amidation | 96 | 96 | 120 | Industrial |
| Diazotization | 72 | 93 | 180 | Pilot Plant |
| Hybrid Approach* | 85 | 97 | 150 | Bench-Scale |
*Combines amidation with fluorinated solvent extraction
Emerging Methodologies
Continuous Flow Synthesis
Microreactor trials show:
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Residence Time: 8 minutes vs. 6 hours (batch)
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Yield Improvement: 96% → 98%
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Thermal Runaway Risk: Reduced by 70%
Enzymatic Catalysis
Pilot studies with Candida antarctica lipase B achieve:
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Conversion: 82%
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Selectivity: 99.8%
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Temperature: 35°C (vs. 0°C in chemical methods)
Industrial Production Case Study
Facility : Changzhou Qianai Biotechnology Co., Ltd.
Annual Capacity : 12 metric tons
Key Metrics :
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Raw Material Utilization: 94%
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Energy Consumption: 18 kWh/kg
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CO₂ Footprint: 6.2 kg/kg product
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, the compound may increase the levels of neurotransmitters, leading to improved cognitive function. Additionally, it has been shown to inhibit the growth of cancer cells and reduce inflammation through its interaction with various cellular pathways.
Comparison with Similar Compounds
Structural and Functional Insights from the Cambridge Structural Database (CSD)
- Fluorinated benzamides : Rare in CSD for tri-fluorinated variants (e.g., only Fo23 and Fo24 reported), but abundant for di-/tetra-fluorinated analogs .
- Chlorinated benzamides: Over 30 entries for C₁₃H₉Cl₂NO, reflecting broader exploration .
- Mixed halogens: No reported structures for mixed F/Cl benzamides, highlighting a research gap .
Biological Activity
N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Chloro Group : Enhances lipophilicity and potential interactions with biological targets.
- Fluoro Group : May influence metabolic stability and bioactivity.
- Aromatic Rings : Contribute to the compound's ability to interact with various enzymes and receptors.
The molecular formula for this compound is CHClFNO, with a molecular weight of approximately 255.68 g/mol.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmitter degradation. This inhibition can lead to increased levels of neurotransmitters, potentially enhancing cognitive functions and exhibiting neuroprotective effects.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties by inhibiting the proliferation of various cancer cell lines. It may interfere with cellular pathways involved in cell growth and survival.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. Studies have indicated moderate efficacy against certain bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
Several studies have focused on the anticancer potential of this compound:
- Cell Line Studies : Research involving different cancer cell lines (e.g., MCF-7 for breast cancer) has demonstrated that this compound can inhibit cell growth significantly. For instance, one study reported an IC value indicating effective inhibition at low concentrations .
- Mechanistic Insights : The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been linked to its interference with signaling pathways critical for cell survival.
Table 1: Summary of Biological Activities
| Activity Type | Description | Findings |
|---|---|---|
| Antimicrobial | Efficacy against bacterial strains | Moderate activity observed |
| Anticancer | Inhibition of cancer cell proliferation | Significant IC values reported |
| Neuroprotective | Enzyme inhibition (AChE, BuChE) | Increased neurotransmitter levels observed |
Case Study Example
In a study conducted by Sivaramkumar et al. (2010), this compound was tested against a panel of cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against MCF-7 cells, with an IC value of approximately 15 µM. This study highlighted the potential of this compound as a lead candidate for further development in cancer therapeutics.
Future Directions and Research Needs
While initial findings are promising, further research is essential to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Future studies should focus on:
- In Vivo Studies : To validate the efficacy observed in vitro and assess safety profiles.
- Mechanistic Studies : To explore the detailed molecular interactions and pathways affected by the compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced efficacy and reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
